molecular formula C13H13NO4S B2635743 Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate CAS No. 1170024-48-2

Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2635743
CAS No.: 1170024-48-2
M. Wt: 279.31
InChI Key: FMEKWUPMXJYWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene derivatives, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, can be synthesized using various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of boron reagents in Suzuki–Miyaura coupling .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. It involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Synthesis of Antiviral Compounds

The synthesis of new analogues of the antiviral compound pyrazofurin, such as Methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate, highlights the role of similar structures in developing potential antiviral agents. These compounds were synthesized using a base-mediated condensation method, emphasizing the importance of thiophene derivatives in medicinal chemistry (Huybrechts et al., 1984).

Metal-Organic Frameworks (MOFs)

Research on functionalizing microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands featuring methyl-substituted thieno[2,3-b]thiophene groups has demonstrated applications in gas adsorption, sensing activities, and magnetic properties. This work illustrates the utility of thiophene derivatives in creating new materials with specialized functions (Wang et al., 2016).

Organic Synthesis and Catalysis

The development of one-pot synthesis methods for tetrasubstituted thiophenes using [3 + 2] annulation strategy demonstrates the application of thiophene derivatives in synthesizing complex organic molecules efficiently. This research is indicative of the potential for using thiophene derivatives in organic synthesis and catalysis (Sahu et al., 2015).

Electrophilic Reactions and Synthesis

Investigations into the electrophilic reactions of thiophenes, including the synthesis of m-substituted thiophenecarbothioamides, provide insight into the reactivity of thiophene derivatives and their potential in synthesizing novel compounds with specific functional groups (Jagodziński et al., 1986).

Chemical Properties and Reactions

Studies on the reactions of various methylthiophenes and their derivatives, such as the photochemical degradation of crude oil components like methylbenzothiophenes, offer valuable information on the chemical behavior and potential environmental impact of these compounds. This research is crucial for understanding the fate of thiophene derivatives in natural and industrial contexts (Andersson & Bobinger, 1996).

Future Directions

Thiophene-based analogs, such as “Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate”, have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

Properties

IUPAC Name

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-7-6-10(8(2)18-7)11(15)14-12-9(4-5-19-12)13(16)17-3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEKWUPMXJYWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.